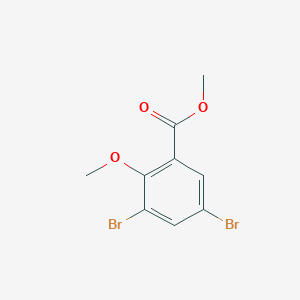

3,5-Dibromo-2-metoxibenzoato de metilo

Descripción general

Descripción

Methyl 3,5-dibromo-2-methoxybenzoate is a chemical compound that has been studied for various properties and applications. It is related to compounds that have been isolated from natural sources, such as sea sponges, and has been synthesized for research purposes. The compound is structurally related to other methoxybenzoates, which have been extensively studied for their thermochemical, structural, and pharmaceutical properties .

Synthesis Analysis

The synthesis of related compounds, such as Methyl 4-bromo-2-methoxybenzoate, involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification. The overall yield of such processes can be around 47% with a high purity of 99.8% as determined by gas chromatography . Another related compound, 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol, was synthesized through the condensation of 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol .

Molecular Structure Analysis

The molecular structure of methyl 3,5-dibromo-2-methoxybenzoate can be inferred from related compounds that have been characterized using X-ray diffraction, FT-IR spectroscopy, and computational methods such as Density Functional Theory (DFT) and Hartree Fock (HF) . These studies provide insights into the bond lengths, bond angles, torsion angles, and overall geometry of the molecule.

Chemical Reactions Analysis

While specific reactions of methyl 3,5-dibromo-2-methoxybenzoate are not detailed in the provided papers, related compounds have been used in various chemical reactions. For example, 5-hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized as an affinity-labeling reagent for catechol O-methyltransferase, indicating the potential reactivity of the methoxybenzoate group in biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3,5-dibromo-2-methoxybenzoate can be deduced from studies on similar compounds. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, have been determined experimentally and computationally for methyl methoxybenzoates . Additionally, the electronic density and noncovalent interactions within the molecules have been analyzed, providing a deeper understanding of the compound's stability and reactivity .

Aplicaciones Científicas De Investigación

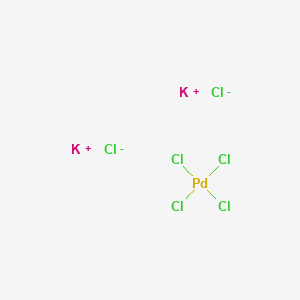

Catálisis

Por último, este compuesto se puede utilizar en la investigación de catálisis. Su estructura le permite actuar como un ligando, coordinándose con metales para formar catalizadores que pueden acelerar las reacciones químicas. Esto es particularmente útil en el desarrollo de procesos químicos más eficientes y sostenibles.

Cada uno de estos campos aprovecha la estructura química y las propiedades únicas de 3,5-Dibromo-2-metoxibenzoato de metilo para explorar y desarrollar nuevas tecnologías, materiales y medicamentos, lo que refleja la versatilidad del compuesto en la investigación científica .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3,5-dibromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSGXLZYOXVPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594817 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15790-59-7 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

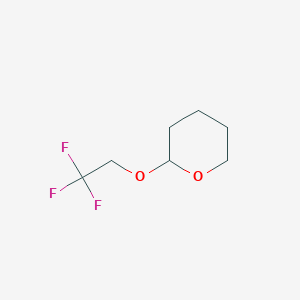

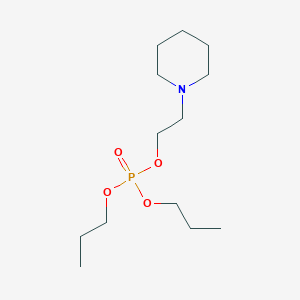

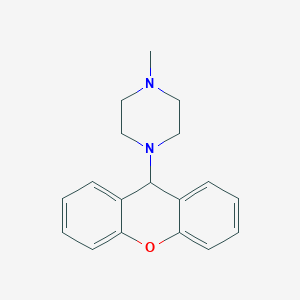

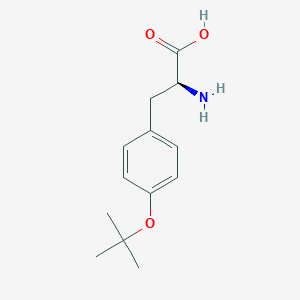

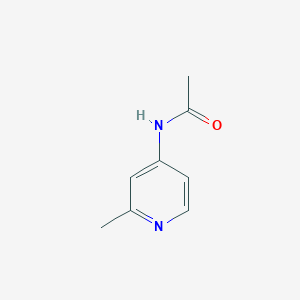

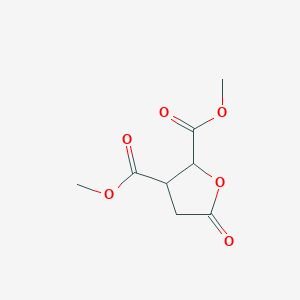

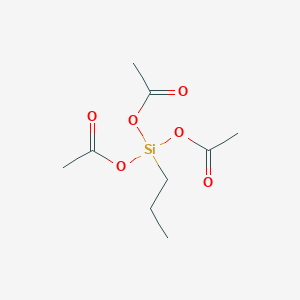

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)